Pramanicin
Description
Contextualization within Natural Products Chemistry and Discovery
Pramanicin is a naturally occurring compound that belongs to the γ-lactam class of molecules, characterized by a highly functionalized polar head group and a lipophilic side chain. acs.orgsabanciuniv.edu As a natural product, it represents a class of chemical compounds that have historically been a rich source for drug discovery and development. acs.org The study of such compounds is a cornerstone of natural products chemistry, a field focused on the isolation, structure elucidation, synthesis, and biological investigation of substances produced by living organisms. acs.org this compound is specifically classified as a modified acyl-tetramic acid. rsc.org The biosynthesis of such molecules often involves complex enzymatic pathways, making them intriguing subjects for chemical and biological research. rsc.orgfigshare.com The discovery of novel natural products like this compound is often driven by screening programs aimed at identifying new bioactive molecules from diverse sources, such as fungi. northeastern.eduresearchgate.net The OSMAC (One Strain, Many Compounds) approach, which involves varying cultivation parameters to induce the production of otherwise silent secondary metabolites, has been successfully used to discover new this compound analogs. frontiersin.orgfrontiersin.orguni-duesseldorf.de
Historical Overview of this compound Isolation and Initial Characterization
This compound was first isolated from the fermentation of a sterile fungus, identified as Stagonospora sp. (ATCC 74235), found growing on grass. sabanciuniv.educhemfaces.com The initial discovery was the result of screening for new antimicrobial agents. chemfaces.com The structure of this compound was originally determined using a combination of spectroscopic methods, including UV, IR, and NMR spectroscopy, as well as mass spectrometry. chemfaces.com These initial studies established the planar structure and the relative stereochemistry of some of the chiral centers. acs.org Specifically, it was determined that the molecule contained a trans-epoxide and that the C-4 hydroxyl and C-2 hydroxymethyl groups were trans to the C-3 alcohol. acs.org However, the absolute stereochemistry of the molecule and the relative stereochemistry between the epoxide and the γ-lactam stereocenters were not established at the time of its initial isolation. acs.orgacs.org The complete stereochemical assignment was later definitively confirmed through total synthesis. acs.orgrsc.orgacs.org
| Property | Value |
|---|---|
| Molecular Formula | C19H33NO5 |
| Appearance | Colorless oil |
| Key Functional Groups | γ-lactam, Epoxide, Hydroxyl groups |
| Solubility | Soluble in DMSO, Pyridine (B92270), Methanol, Ethanol (B145695) |
| CAS Number | 154445-05-3 |
Broad Academic Significance of this compound as a Research Compound
The academic significance of this compound stems from several key areas. Firstly, its potent antifungal activity, particularly against the acapsular form of Cryptococcus neoformans, has made it an interesting lead compound for the development of new antifungal drugs. acs.orgacs.org This microorganism is a known causative agent of meningitis, especially in immunocompromised individuals, highlighting the potential therapeutic relevance of this compound. acs.org
Secondly, the complex and highly functionalized structure of this compound has made it a challenging and attractive target for total synthesis. acs.orgclockss.orgresearchgate.net The successful total synthesis of this compound not only provided a route to produce the compound and its analogs for further study but also served to unambiguously establish its absolute and relative stereochemistry. acs.orgrsc.orgacs.org These synthetic efforts have also led to the development of new synthetic methodologies, such as the use of the Fleming-Tamao oxidation to install a key hydroxyl group. acs.orgacs.orgresearchgate.net
Thirdly, this compound has been utilized as a chemical probe to investigate various biological processes. researchgate.net Studies have shown that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines, such as Jurkat T leukemia cells, through the activation of specific signaling pathways, including the JNK and p38 pathways. sabanciuniv.eduresearchgate.net This has opened up avenues for exploring its potential as an anticancer agent. sabanciuniv.edunih.govresearchgate.net Furthermore, research into its analogs has provided insights into structure-activity relationships, for instance, demonstrating the importance of the epoxide group for its biological effects. mcmaster.caresearchgate.netnih.gov The study of its biosynthesis has also provided valuable information, showing that its carbon skeleton is derived from acetate (B1210297) units and the amino acid serine, consistent with a pathway involving an acyl-tetramic acid intermediate. rsc.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H31NO6 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-3-[(E)-3-[(2R,3R)-3-nonyloxiran-2-yl]prop-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H31NO6/c1-2-3-4-5-6-7-8-9-14-15(26-14)10-11-16(22)19(25)17(23)13(12-21)20-18(19)24/h10-11,13-15,17,21,23,25H,2-9,12H2,1H3,(H,20,24)/b11-10+/t13-,14+,15+,17-,19+/m0/s1 |
InChI Key |
BOWRHOKHYKPEAR-YRMVZDNFSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@H](O1)/C=C/C(=O)[C@]2([C@H]([C@@H](NC2=O)CO)O)O |
Canonical SMILES |
CCCCCCCCCC1C(O1)C=CC(=O)C2(C(C(NC2=O)CO)O)O |
Synonyms |
pramanicin |
Origin of Product |
United States |
Origin, Isolation, and Cultivation Methodologies for Research
Identification of Natural Fungal Producers
The discovery of pramanicin and its related derivatives is rooted in the exploration of fungal biodiversity. Specific genera have been identified as key producers, each contributing unique variations of the core chemical structure.
Stagonospora sp. as a Primary Source
The initial discovery and isolation of this compound are credited to fermentations of a sterile fungus, later identified as a member of the Stagonospora genus. chemfaces.comsabanciuniv.edu This genus remains the primary and most well-documented source of the parent compound, this compound. Notably, the strain Stagonospora sp. ATCC 74235 has been extensively used in biosynthetic studies to elucidate the origins of the this compound skeleton. frontiersin.orguni-duesseldorf.deresearchgate.net Another strain, Stagonospora sp. ATCC 74253, has also been utilized for the production and subsequent pharmacological investigation of this compound and its analogue, this compound A. sabanciuniv.eduresearchgate.net The original isolation of this compound was achieved from both a corn-based solid fermentation and a lactose-containing liquid fermentation of a sterile fungus found growing in grass. chemfaces.com
Aplosporella javeedii as a Source of this compound A and Derivatives
Apiospora sp. as a Producer of this compound Analogs
More recently, the fungal genus Apiospora has been identified as another source of this compound-related compounds. A 2024 study reported the discovery of two new this compound analogs, named virgaricins C and D, from the static culture of Apiospora sp. strain FKI-8058. sabanciuniv.edufrontiersin.org The structures of these compounds were determined through mass spectrometry, NMR analysis, and chemical derivatization. sabanciuniv.edufrontiersin.org This identification of Apiospora sp. as a producer further diversifies the fungal origins of this structural class of metabolites.
Fermentation and Cultivation Strategies for Enhanced Production
The production of this compound and its analogs for research purposes relies on controlled fermentation processes. Scientists have developed standard protocols and innovative approaches to cultivate the producing fungi and enhance the yield of these target compounds.
Standard Laboratory Fermentation Protocols
Standard laboratory methods for producing this compound from Stagonospora sp. involve both solid and liquid fermentation techniques. The initial isolation was reported from a corn-based solid medium and a lactose-containing liquid medium. chemfaces.com For liquid fermentation, Stagonospora sp. ATCC 74253 has been cultured in a liquid medium designated as LCM, with a reduced glucose concentration of 40 g/L. sabanciuniv.edu Following fermentation, the extraction and purification process is crucial. For instance, after cultivation, the culture material can be subjected to reverse-phase chromatography and then recrystallized from a methanol-water mixture to obtain pure this compound and its derivatives. researchgate.net
One Strain Many Compounds (OSMAC) Approach for Metabolite Induction
The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy used to activate silent or poorly expressed biosynthetic gene clusters in fungi, leading to the production of novel or increased quantities of secondary metabolites. chemfaces.commdpi.com This method involves systematically altering cultivation parameters such as media composition, pH, temperature, or aeration. jst.go.jp
This strategy was successfully employed with the endophytic fungus Aplosporella javeedii. chemfaces.comjst.go.jp Standard fermentation on a solid rice medium did not yield any this compound-related compounds. However, when the rice medium was supplemented with either 3.5% sodium nitrate (B79036) (NaNO₃) or 3.5% monosodium glutamate, a significant shift in the fungal metabolome was observed. chemfaces.comjst.go.jpnih.gov This induced the production of the known compound this compound A, along with eleven new lactam derivatives, which were named aplosporellins A–K. chemfaces.com The fermentation was conducted under static conditions at room temperature for approximately 20 days, until the fungus had completely colonized the rice medium. chemfaces.comfrontiersin.org This demonstrates the efficacy of the OSMAC approach in unlocking the latent biosynthetic capabilities of fungi to discover new natural products. chemfaces.com
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Biosynthetic Precursors
Feeding experiments using isotopically labeled precursors have been fundamental in deciphering the building blocks of the pramanicin molecule. These studies, conducted with the producing fungus Stagonospora sp., have provided clear evidence for the incorporation of acetate (B1210297), malonate, and L-serine. researchgate.netresearchgate.netsabanciuniv.edu
Isotope labeling studies have demonstrated that the carbon backbone of this compound is constructed from a total of eight acetate units. uni-duesseldorf.dersc.orgrsc.org These experiments, utilizing precursors labeled with isotopes such as ¹³C, showed a specific incorporation pattern consistent with a polyketide synthesis pathway. researchgate.netresearchgate.net One acetate unit serves as the starter for the aliphatic side chain, while another is involved in forming the pyrrolidone ring. uni-duesseldorf.defrontiersin.org The remaining six acetate-derived units are incorporated via malonate. frontiersin.orgnih.gov
While the entire carbon skeleton can be traced back to acetate, the direct building blocks for the majority of the aliphatic tail are malonate units. researchgate.netresearchgate.net In polyketide biosynthesis, acetate acts as a "starter unit," while "extender units" are typically supplied by malonyl-CoA, which is formed by the carboxylation of acetyl-CoA. Feeding experiments have confirmed that one intact starter acetate and six extender malonate units are condensed in a head-to-tail fashion to generate the acyclic, hydrophobic acyl tail of this compound. researchgate.netuni-duesseldorf.defrontiersin.orgnih.gov This mechanism is a hallmark of Type I polyketide synthases. tandfonline.com
The polar head group of this compound, a hydroxymethyl-pyrrolidone ring, is derived from the amino acid L-serine. uni-duesseldorf.demcmaster.ca Studies using L-serine labeled with ¹³C, ¹⁵N, and ¹⁸O confirmed that the entire OC–CH(N)–CH₂ entity of the amino acid is incorporated intact into the this compound structure. researchgate.netresearchgate.net This direct incorporation establishes that L-serine is the true biosynthetic precursor, and crucially, it sets the absolute configuration at the C-5 position of this compound as (5S), which corresponds to the stereochemistry of the C-2 atom of L-serine. uni-duesseldorf.defrontiersin.org Other potential precursors for the pyrrolidone moiety, such as proline and glutamate, were shown not to be incorporated. frontiersin.orgnih.gov
Table 1: Biosynthetic Precursors of this compound
| Precursor | Number of Units | Role in Final Structure | Supporting Evidence |
| Acetate | 1 (as starter unit) | Initiates the formation of the aliphatic side chain. frontiersin.orgnih.gov | Isotope Labeling |
| 1 (for ring formation) | Combines with L-serine to form the pyrrolidone ring. uni-duesseldorf.defrontiersin.org | Isotope Labeling | |
| Malonate | 6 (as extender units) | Elongates the aliphatic side chain. researchgate.netresearchgate.netfrontiersin.org | Isotope Labeling |
| L-Serine | 1 | Forms the core of the pyrrolidone ring and its hydroxymethyl group. researchgate.netresearchgate.netuni-duesseldorf.de | Isotope Labeling |
Proposed Biosynthetic Intermediates and Pathways
The assembly of the precursors into the final this compound molecule is proposed to proceed through several key intermediate stages, involving the formation and subsequent modification of a core heterocyclic structure.
The biosynthetic evidence strongly supports a pathway that proceeds through a 3-acyltetramic acid intermediate. researchgate.netuni-duesseldorf.dersc.orgresearchgate.net This class of compounds is typically formed by the condensation of an amino acid with a polyketide chain. In the case of this compound, it is proposed that L-serine first interacts with an acetate unit to form the pyrrolidone ring structure. frontiersin.org This moiety is then acylated by the fully assembled aliphatic tail (derived from the starter acetate and six malonate units), yielding the key acyltetramic acid intermediate. uni-duesseldorf.defrontiersin.orgnih.gov A series of subsequent oxidation and reduction reactions are then required to convert this intermediate into this compound. frontiersin.org
The biosynthesis of the epoxide ring found in the aliphatic tail of this compound is believed to occur late in the pathway via the oxidation of a double bond. Evidence for this comes from the co-isolation of this compound A from the fungal cultures of Stagonospora sp. frontiersin.orgnih.gov this compound A is structurally identical to this compound except that it possesses a C-10/C-11 double bond in place of the epoxide. frontiersin.orgnih.gov This compound is considered the direct olefinic precursor to this compound, with a subsequent enzymatic epoxidation step yielding the final molecule. researchgate.netfrontiersin.org
Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of this compound, an antifungal agent produced by fungi such as Stagonospora sp., involves a series of complex enzymatic transformations. The core structure of this compound is assembled through a pathway that combines elements of polyketide and amino acid metabolism, leading to its characteristic acyl-tetramic acid framework.
Isotopic labeling studies have been fundamental in elucidating the origins of the carbon skeleton of this compound. Research has demonstrated that the molecule is derived from acetate units and the amino acid L-serine. rsc.orgfrontiersin.org Specifically, feeding experiments with isotopically labeled precursors in Stagonospora sp. ATCC 74235 revealed that the aliphatic acyl tail of this compound is constructed from a starter acetate unit and six extender malonate units. frontiersin.org The pyrrolidone ring component is formed from an additional acetate unit and an L-serine residue. rsc.orgfrontiersin.org
This pattern of assembly, utilizing acetate and malonate as building blocks, is a hallmark of polyketide biosynthesis, strongly implying the involvement of a Polyketide Synthase (PKS) enzyme complex. rsc.orgresearchgate.netnih.gov The incorporation of an amino acid (serine) further suggests a hybrid biosynthetic pathway that merges polyketide and non-ribosomal peptide synthesis. nih.govtandfonline.com Therefore, it is proposed that a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system is responsible for creating the this compound backbone. nih.govtandfonline.com The biosynthesis is thought to proceed through an acyl-tetramic acid intermediate. rsc.orgresearchgate.net
Table 1: Precursors for this compound Biosynthesis
| Component | Precursor(s) | Source |
| Aliphatic Acyl Tail | 1x Acetate (starter), 6x Malonate (extender) | frontiersin.org |
| Pyrrolidone Ring | 1x Acetate, 1x L-Serine | rsc.orgfrontiersin.org |
A key structural feature of this compound is its epoxide ring. The formation of this epoxide is a critical step in the biosynthetic pathway, requiring a highly specific enzymatic reaction. Evidence suggests that an olefinic precursor to the epoxide co-occurs in the fungal cultures, indicating that epoxidation is a late-stage modification of the molecule. researchgate.net
The enzymatic process responsible for this transformation is believed to be a stereo- and regioselective epoxidation. While the specific enzyme in the this compound pathway has not been definitively characterized, fungal enzymatic systems are known to possess this capability. For instance, fungal peroxygenases can catalyze the regio- and stereoselective epoxidation of fatty acids. nih.gov In the context of this compound, an enzyme such as a monooxygenase or a similar epoxidase would catalyze the precise delivery of an oxygen atom across the double bond of the olefinic precursor. The total synthesis of this compound has also highlighted the importance of controlling the stereochemistry at this epoxide, often using reagents like m-chloroperbenzoic acid (m-CPBA) to achieve the desired configuration. researchgate.netacs.org The stereospecificity of the enzymatic reaction ensures the formation of the correct biologically active isomer of this compound.
Genetic Basis of Biosynthesis (Hypothetical Gene Clusters/Enzymes)
While the complete gene cluster for this compound biosynthesis has not been fully elucidated, genomic studies of producing or related fungal species provide a strong hypothetical framework. The genetic instructions for secondary metabolites like this compound are typically organized in a biosynthetic gene cluster (BGC), which contains the genes for the core synthase enzyme as well as for tailoring enzymes that modify the initial structure. nih.govresearchgate.net
Given the hybrid nature of the molecule, the this compound BGC is hypothesized to be centered around a hybrid PKS-NRPS gene. nih.govtandfonline.com Comparative genomics studies of Stagonospora nodorum (now Parastagonospora nodorum), a related species, have identified a single hybrid PKS-NRPS gene, which is considered the likely candidate for producing the this compound scaffold. nih.gov
The hypothetical this compound gene cluster would contain:
A Hybrid PKS-NRPS Gene: The core enzyme responsible for assembling the polyketide chain from acetate/malonate and incorporating the serine-derived unit. nih.gov
Genes for Tailoring Enzymes: These enzymes would perform the post-PKS modifications necessary to arrive at the final this compound structure. This would include genes for:
An epoxidase or monooxygenase to catalyze the stereo- and regioselective formation of the epoxide ring. researchgate.netnih.gov
Other enzymes such as hydroxylases or transferases that may be involved in other structural modifications.
The discovery of new this compound analogs through methods like the "One Strain, Many Compounds" (OSMAC) approach, which involves altering cultivation conditions to activate silent gene clusters, supports the existence of a dedicated BGC for this family of compounds. frontiersin.org
Table 2: Hypothetical Components of the this compound Biosynthetic Gene Cluster
| Gene/Enzyme Type | Putative Function | Rationale |
| Core Synthase | ||
| Hybrid PKS-NRPS | Assembles the polyketide-amino acid backbone | Implied by acetate/malonate and serine precursors. rsc.orgfrontiersin.orgnih.gov |
| Tailoring Enzymes | ||
| Epoxidase/Monooxygenase | Forms the epoxide ring on the acyl chain | Presence of an epoxide in the final structure and an olefinic precursor. researchgate.net |
| Other modifying enzymes | Hydroxylation, etc. | Common in secondary metabolite BGCs to generate structural diversity. nih.gov |
Synthetic Chemistry of Pramanicin and Its Structural Analogues
Total Synthesis Approaches to Pramanicin
The total synthesis of this compound has been approached by different research groups, each employing unique strategies to assemble the complex molecule. These syntheses have provided confirmation of the proposed structure and allowed for the unambiguous determination of its absolute configuration.
The γ-lactam ring is a central feature of this compound's architecture. Synthetic strategies have utilized both the construction of the ring from acyclic precursors and the elaboration of pre-existing lactam scaffolds.
One prominent approach involved a "one-pot" Michael addition of an aminosilyl zincate to an α,β-unsaturated lactam. rsc.orgrsc.org This conjugate addition strategy efficiently introduces the precursor to the aliphatic side chain at the β-position of the lactam ring. Another successful strategy began with an enantiopure carbohydrate derivative, 5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose, which served as a chiron to establish the stereochemistry of the eventual γ-lactam core. elsevierpure.comsemanticscholar.org In a related synthesis, a key transformation involved the conversion of a γ-lactone intermediate into the desired γ-hydroxy γ-lactam by treatment with liquid ammonia (B1221849) in methanol. researchgate.net These methods highlight the versatility of using both chiral pool starting materials and stereocontrolled conjugate additions to forge the core heterocyclic structure.
This compound possesses multiple stereogenic centers, the controlled formation of which is a critical aspect of its total synthesis. The epoxide moiety on the side chain also requires a stereoselective introduction.
In syntheses commencing from carbohydrate-derived starting materials, the inherent chirality of the chiron is leveraged to set the stereocenters of the γ-lactam core. semanticscholar.org For instance, the addition of a vinyl Grignard reagent to a 3-ulose intermediate derived from D-xylose proceeded with high diastereoselectivity, attacking the convex face of the bicyclic system to establish a key tertiary alcohol stereocenter. semanticscholar.org
The synthesis reported by Barrett and coworkers involved quenching a zinc enolate with a pre-functionalized α,β-unsaturated γ,δ-epoxy aldehyde. rsc.orgrsc.org This approach incorporates the epoxide as part of a key fragment, transferring the stereochemical information of the aldehyde to the final product. Other syntheses construct the epoxyenone functionality at a later stage. For example, an aldol (B89426) adduct was acetylated and subsequently treated with hot pyridine (B92270) to afford the γ,δ-epoxyenone structure in the final steps of the synthesis. semanticscholar.org
The long aliphatic side chain, featuring a reactive γ,δ-epoxyenone system, is crucial for this compound's biological activity. Synthetic strategies typically assemble this side chain as a separate fragment before its conjunction with the γ-lactam core.
The general approach involves building the carbon backbone through standard C-C bond-forming reactions and then installing the necessary functional groups. scribd.comstudymind.co.uk In the synthesis of (-)-Pramanicin by Aoki et al., the side chain was constructed and then coupled with the γ-lactam fragment via a carefully controlled aldol reaction between the lithium enolate of the lactam and an aldehyde representing the side chain. semanticscholar.org This fragment-coupling strategy allows for a convergent and efficient assembly of the final molecule.
One of the pivotal achievements of the total synthesis of this compound was the definitive confirmation of its absolute stereochemistry. Initial structural elucidation by spectroscopic methods had defined the relative stereochemistry, but the absolute configuration remained to be proven. semanticscholar.org
This was conclusively established through the total synthesis of (+)-Pramanicin, the enantiomer of the natural product, by Barrett and coworkers. rsc.orgrsc.orgsemanticscholar.org By comparing the optical rotation of the synthetic (+)-Pramanicin with that of the naturally occurring (-)-Pramanicin, the absolute configuration of the natural product was unambiguously assigned. Subsequently, the first total synthesis of natural (-)-Pramanicin was accomplished, and the spectroscopic data (including ¹H and ¹³C NMR, IR, and HRMS) and optical properties of the synthetic material were found to be identical to those of the isolated natural product, further cementing the structural assignment. semanticscholar.org
Chemical Synthesis of this compound Analogues and Mimics
The unique structure and biological activity of this compound have prompted the design and synthesis of structural analogues and mimics. These efforts aim to explore the structure-activity relationship (SAR), identify the key pharmacophoric elements, and potentially develop new therapeutic agents with improved properties.
L-Pyroglutamic acid, a chiral cyclic amino acid derived from glutamic acid, has emerged as a valuable and inexpensive starting material for the asymmetric synthesis of this compound analogues. researchgate.netnih.govfrontiersin.org Its rigid bicyclic structure provides a "privileged" scaffold that can be readily functionalized to mimic the core of this compound. nih.govox.ac.ukacs.org
Researchers have developed efficient methods to synthesize libraries of epoxypyrrolidinones, which are considered structural mimics of this compound. nih.govacs.org The general strategy involves the epoxidation of carboxamide-activated bicyclic lactam substrates derived from pyroglutamate (B8496135). nih.govox.ac.ukacs.org For instance, using an activating Weinreb carboxamide allows for further chemoselective modifications, leading to the formation of diverse epoxyketones. nih.govox.ac.ukacs.org Bioassays of these synthetic mimics have shown that some compounds exhibit antibacterial activity, validating the use of the pyroglutamic acid scaffold as a viable starting point for discovering new antibiotic chemotypes. nih.govox.ac.ukacs.org
Derivatization of Natural this compound and Analogues (e.g., PMC-A, PMC-B)
The modification of the naturally occurring this compound molecule offers a direct route to explore structure-activity relationships (SAR) and to potentially enhance its biological properties. Derivatization strategies often target the reactive functional groups within the this compound scaffold, such as the hydroxyl and epoxide moieties of the fatty acid side chain, as well as the lactam ring. While specific details regarding the derivatization of natural this compound into designated analogues like "PMC-A" and "PMC-B" are not extensively detailed in publicly available literature, general principles of natural product modification can be applied.
Chemical modifications may include esterification or etherification of the hydroxyl group, nucleophilic opening of the epoxide ring to introduce a variety of substituents, and modifications to the lactam nitrogen. These transformations can modulate the compound's polarity, steric bulk, and hydrogen bonding capacity, all of which can influence its interaction with biological targets.
The following table outlines potential derivatization reactions that could be employed on the this compound scaffold, based on common organic chemistry transformations.
| Functional Group Target | Reaction Type | Potential Reagents | Expected Modification |
| Secondary Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Introduction of ester groups of varying chain lengths and functionalities. |
| Secondary Hydroxyl | Etherification | Alkyl halides (in the presence of a base) | Formation of ether linkages, altering lipophilicity. |
| Epoxide | Nucleophilic Ring Opening | Amines, Thiols, Alcohols | Introduction of diverse functional groups at the C4 and C5 positions of the side chain. |
| Lactam N-H | Alkylation | Alkyl halides, Michael acceptors | Substitution on the lactam nitrogen, which could influence conformation and binding. |
Generation of Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, which can be screened for novel biological activities. mdpi.com In the context of this compound, DOS approaches aim to generate collections of this compound-like molecules with variations in their core scaffold and peripheral substituents. nih.gov
One notable example involves the synthesis of structural mimics of this compound starting from pyroglutamic acid. nih.govacs.org This approach utilizes a carboxamide-activated bicyclic lactam derived from pyroglutamate. Epoxidation of this substrate, followed by chemoselective elaboration, leads to the efficient formation of libraries of epoxyketones. nih.govacs.org These libraries are considered to be structural mimics of natural products like this compound and epolactaene. nih.govacs.org This strategy highlights how interrogating the structures of bioactive natural products can lead to the identification of "privileged" scaffolds suitable for rapid optimization and the discovery of new chemotypes. nih.govacs.org
The key steps in generating these this compound-mimetic libraries are summarized below:
| Step | Description | Significance |
| Starting Material | L-Pyroglutamic Acid | A readily available and chiral building block. |
| Scaffold Formation | Formation of a bicyclic lactam | Establishes the core ring system. |
| Activation & Epoxidation | Carboxamide activation followed by epoxidation | Introduces a key reactive functional group for diversification. |
| Elaboration | Chemoselective reactions on the epoxyketone | Allows for the introduction of a wide range of substituents, generating a library of diverse molecules. |
Development of Novel Synthetic Methodologies
The pursuit of efficient total syntheses of this compound and its analogues has driven the development of novel synthetic methods, particularly for the construction of its key structural features.
Intermolecular Annulation Reactions for Lactam Formation
The γ-lactam ring is a central component of the this compound structure. Intermolecular annulation reactions, which involve the formation of a ring from two separate molecules, represent a convergent and efficient strategy for the synthesis of this motif. nih.gov Specifically, [3+2] annulation reactions have emerged as a powerful tool for the construction of five-membered rings, including γ-lactams. nih.govacs.org
One such approach involves the silver-catalyzed intermolecular [3+2] annulation of siloxy alkynes and 3-aminooxetanes. nih.govacs.org This method provides a mild and convenient route to functionalized γ-butyrolactams with high regio- and stereoselectivity. nih.govacs.org The proposed mechanism suggests that the intermolecular C-N bond formation precedes the ring-opening of the oxetane. nih.govacs.org While not yet reported as part of a total synthesis of this compound itself, this methodology offers a promising and convergent approach to its core lactam structure.
The general scheme for this type of annulation is presented below:
Reactant 1: Siloxy Alkyne Reactant 2: 3-Aminooxetane Catalyst: Silver salt (e.g., AgOTf) Product: Functionalized γ-Lactam
This reaction is tolerant of various functional groups, making it suitable for the synthesis of complex molecules. acs.org
Template-Directed Synthesis (e.g., Glycoluril-templated Claisen condensations)
Template-directed synthesis utilizes a scaffold or template to control the stereochemistry and regioselectivity of a reaction. In the context of this compound synthesis, a glycoluril (B30988) template has been effectively employed to facilitate the construction of the C14 fatty acid side chain. mcmaster.ca This approach mimics the iterative chain elongation process seen in polyketide biosynthesis.
The glycoluril template acts by facilitating intramolecular Claisen-type condensations between acyl units attached to its nitrogen atoms. mcmaster.ca A sequence of repetitive acylations, condensations, and functional group manipulations allows for the controlled construction of the carbon chain. mcmaster.ca For the synthesis of the this compound side chain, this involved the condensation of decanoic acid with two acetate (B1210297) units on the glycoluril template. mcmaster.ca
The key stages of the glycoluril-templated synthesis of the this compound fatty acid side chain are outlined in the following table:
| Stage | Description | Key Transformation |
| Acylation | The glycoluril template is sequentially acylated with different carboxylic acid units. | Formation of N-acyl glycoluril intermediates. |
| Condensation | An intramolecular Claisen-type condensation occurs between the two acyl chains. | Carbon-carbon bond formation and chain elongation. |
| Functional Group Manipulation | The resulting β-keto group is manipulated (e.g., reduction, dehydration) to introduce the desired functionality. | Generation of unsaturated acyl chains. |
| Cleavage | The completed fatty acid chain is cleaved from the glycoluril template. | Release of the desired product. |
This template-directed approach offers a high degree of control over the synthesis of the complex fatty acid component of this compound.
Structure Activity Relationship Sar Studies
Role of the Aliphatic Side Chain in Modulating Activity
Pramanicin possesses a long aliphatic side chain connected to the polar head group researchgate.net. The length and nature of aliphatic side chains have been shown to be important in the activity of various antimicrobial compounds, potentially by influencing lipophilicity and membrane penetration uni-duesseldorf.deacs.orgmdpi-res.com. While direct SAR studies specifically on modifying the aliphatic side chain length or composition of this compound are not extensively detailed in the provided snippets, related research on tetramate derivatives, which also feature aliphatic side chains, indicates a correlation between side chain length and antibacterial activity acs.org. For instance, in aliphatic carboxamides, more hydrophobic side chains at a specific position led to better activity against MRSA acs.org. This principle likely extends to this compound, where the aliphatic tail contributes to its interaction with biological membranes and targets. The biosynthesis of this compound involves the generation of this acyclic, hydrophobic tail from acetate (B1210297) and malonate units, underscoring its structural significance rsc.org.
Molecular and Cellular Mechanisms of Action
Induction of Apoptotic Cell Death Pathways
Pramanicin and its analogs trigger the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide essential for tissue homeostasis. nih.govnih.gov This pathway is characterized by mitochondrial involvement and the activation of a specific cascade of enzymes that execute the cell death program. nih.govfrontiersin.org
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. ajrconline.org Research has shown that this compound and its analog, PMC-A, induce apoptosis by activating initiator caspase-9 and executioner caspase-3. nih.govnih.gov This activation was observed in studies involving Jurkat T leukemia cells and HCT116 human colon cancer cells. nih.govnih.gov The apoptotic nature of the cell death was confirmed by the fact that pretreatment with specific caspase inhibitors prevented the cell death from occurring. nih.govresearchgate.net The activation of caspase-9 is a key step that links the apoptotic signals originating from the mitochondria to the final execution phase of cell death. youtube.com
Table 1: Effect of this compound on Apoptotic Proteins
| Protein | Family/Class | Role in Apoptosis | Effect of this compound/Pramanicin Analog | Cell Line |
|---|---|---|---|---|
| Caspase-9 | Initiator Caspase | Activates executioner caspases | Activation | HCT116, Jurkat nih.govnih.gov |
| Caspase-3 | Executioner Caspase | Cleaves cellular substrates | Activation | HCT116, Jurkat nih.govnih.gov |
| Cytochrome c | Mitochondrial Protein | Activates Caspase-9 | Release from mitochondria | Jurkat nih.gov |
| Bcl-2 | Anti-apoptotic Bcl-2 protein | Inhibits apoptosis | Downregulation/Depletion | HCT116 nih.govplos.org |
| Bim | Pro-apoptotic Bcl-2 protein | Promotes apoptosis | Upregulation/Elevation | HCT116 nih.govplos.org |
| Bax | Pro-apoptotic Bcl-2 protein | Promotes apoptosis | Upregulation/Elevation | HCT116 nih.govplos.org |
| Bid | Pro-apoptotic Bcl-2 protein | Promotes apoptosis | Cleavage | HCT116 nih.govplos.org |
The activation of caspase-9 is directly linked to events occurring at the mitochondria. frontiersin.org Studies indicate that mitochondria play a central role in this compound-induced apoptosis. nih.govresearchgate.net A critical event in this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govnih.govnih.gov In Jurkat T leukemia cells, this compound was shown to induce this release of cytochrome c. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that recruits and activates pro-caspase-9, thereby initiating the caspase cascade. youtube.com The regulation of cytochrome c release is intricately controlled by the Bcl-2 family of proteins. plos.org
The decision for a cell to undergo mitochondrial-mediated apoptosis is largely governed by the balance between pro- and anti-apoptotic members of the Bcl-2 protein family. frontiersin.orgplos.org Treatment with a this compound analog (PMC-A) causes significant changes in the levels of these regulatory proteins in HCT116 cells. nih.govplos.org
Research demonstrates an early and sustained elevation of the pro-apoptotic proteins Bim and Bax following exposure to the this compound analog. nih.govplos.org This upregulation was observed to begin within two hours of treatment. plos.org Concurrently, there was a depletion of the anti-apoptotic protein Bcl-2 and cleavage of the pro-apoptotic protein Bid. nih.govnih.gov Further investigation revealed that the downregulation of Bcl-2 occurs at the mRNA level and is a critical event for apoptosis induction; ectopic expression of Bcl-2 was found to substantially protect cells from death induced by the this compound analog. nih.govplos.org Conversely, forcing the expression of Bim significantly enhanced cell death. nih.gov This modulation of Bcl-2 family proteins shifts the balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. plos.org
The tumor suppressor protein p53 is a key regulator of apoptosis, often acting by modulating the expression of Bcl-2 family proteins. nih.govplos.org However, studies using p53-deficient (p53-/-) HCT116 colon cancer cells have shown that this compound's mechanism of action is not dependent on p53 status. nih.govnih.gov The modulation of Bcl-2, Bim, and Bax, as well as the activation of MAPK pathways, occurred in both wild-type and p53-/- cells. nih.govplos.org This indicates that this compound and its analogs can induce apoptosis through a p53-independent pathway, which is a significant finding as many cancers harbor p53 mutations. nih.govnih.gov
Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
MAPK pathways are crucial signaling cascades that regulate a variety of cellular processes, including stress responses and apoptosis. nih.gov this compound has been shown to activate stress-related MAPKs, including c-Jun N-terminal Kinase (JNK). nih.govnih.gov
The activation of the JNK signaling pathway is a consistent finding in studies on this compound-induced apoptosis. nih.govnih.govresearchgate.net JNK is a stress-activated protein kinase that can play a pro-apoptotic role. nih.gov In Jurkat T leukemia cells, the JNK pathway was identified as a pro-apoptotic signaling route in this compound-induced cell death, where it was involved in regulating the release of cytochrome c and the activation of caspases. nih.gov Similarly, in HCT116 colon cancer cells, a this compound analog activated JNK concurrently with the intrinsic apoptotic pathway. nih.govnih.gov However, in this cell line, while JNK was activated, the use of a JNK inhibitor did not provide a protective effect against apoptosis, suggesting that other stress pathways, such as p38 MAPK signaling, may play a more critical modulatory role in this specific context. nih.govnih.gov
Table 2: Summary of Signaling Pathways Modulated by this compound
| Signaling Pathway | Key Molecule | Role in this compound-Induced Apoptosis | Cell Line Context |
|---|---|---|---|
| Intrinsic Apoptosis | Caspase-9, Caspase-3, Cytochrome c | Execution of cell death | HCT116, Jurkat nih.govnih.gov |
| Bcl-2 Family Regulation | Bcl-2, Bim, Bax, Bid | Control of mitochondrial integrity | HCT116 nih.govplos.org |
| p53 Pathway | p53 | Not required for apoptosis induction | HCT116 nih.govnih.gov |
| MAPK Signaling | JNK | Pro-apoptotic signaling; activation observed | Jurkat, HCT116 nih.govnih.gov |
Activation of p38 MAPK
This compound has been demonstrated to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net This activation is a key component of the cellular stress response induced by the compound. In studies utilizing Jurkat T leukemia cells, the activation of p38 MAPK by this compound was identified as a pro-apoptotic signal. nih.gov The signaling cascade involving p38 MAPK contributes to the regulation of cytochrome c release and the subsequent activation of caspases, ultimately leading to programmed cell death. nih.gov Further research has confirmed that stress-related MAPKs, including p38, are activated in conjunction with the intrinsic apoptotic pathway. nih.gov Pharmacological inhibition of p38 has been shown to lessen the induction of cell death, underscoring the pivotal role of this pathway in mediating the apoptotic effects of this compound. nih.gov
| Cell Line | Effect of this compound | Pathway | Outcome |
| Jurkat T leukemia cells | Activation | p38 MAPK | Pro-apoptotic signaling, regulation of cytochrome c release, caspase activation |
Modulation of Extracellular Signal-Regulated Kinases (ERK1/2)
The interaction of this compound with the Extracellular Signal-Regulated Kinases (ERK1/2) pathway reveals a more complex regulatory mechanism. Unlike the consistently pro-apoptotic activation of p38 MAPK, the ERK1/2 pathway's role in response to this compound appears to be concentration-dependent. nih.gov At lower concentrations, the ERK1/2 pathway has been observed to exert a protective effect, actively inhibiting the leakage of cytochrome c from mitochondria and subsequent caspase activation. nih.gov
| This compound Concentration | Effect on ERK1/2 Pathway | Cellular Outcome |
| Lower Concentrations | Protective | Inhibition of cytochrome c leakage and caspase activation |
| Higher Concentrations | Protective effect is masked | Intense apoptosis induction |
| General Exposure | Significant decrease in ERK activity | Contribution to cell death |
Specific Molecular Targets and Biochemical Interactions
Inhibition of Sphingolipid Biosynthesis via Serine Palmitoyltransferase
This compound is recognized as a natural product inhibitor of serine palmitoyltransferase (SPT). nih.gov This enzyme catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids, which are essential components of cellular membranes and are involved in various signaling pathways. nih.goved.ac.ukresearchgate.netnih.gov By inhibiting SPT, this compound disrupts the production of downstream sphingolipid metabolites, thereby altering the lipid composition of the cell membrane and interfering with critical cellular processes. nih.gov The inhibition of sphingolipid biosynthesis is a key aspect of this compound's antifungal activity. nih.gov
| Target Enzyme | Pathway | Effect of this compound | Consequence |
| Serine Palmitoyltransferase (SPT) | Sphingolipid Biosynthesis | Inhibition | Disruption of sphingolipid production, altered membrane composition |
Effects on Nitric Oxide (NO) Synthase Pathway
This compound has been found to exert significant effects on the nitric oxide (NO) synthase pathway in the vascular endothelium. researchgate.net It induces endothelium-dependent relaxation in arterial rings, an effect that is contingent on the presence of a functional endothelium. researchgate.net This relaxation is mediated through the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide. researchgate.net The generated NO then acts on the vascular smooth muscle cells, causing vasodilation. The activity of this compound on this pathway is sensitive to inhibitors of nitric oxide synthase, such as L-NAME, which can prevent the observed relaxation. researchgate.net This indicates that the vasodilatory effects of this compound are directly linked to the synthesis of nitric oxide. The epoxide group within the this compound structure is believed to be crucial for its optimal effects on this pathway. researchgate.net
| Target | Action | Mediator | Result |
| Endothelial Nitric Oxide Synthase (eNOS) | Activation | Nitric Oxide (NO) | Endothelium-dependent relaxation |
Cellular Responses and Physiological Modulations (in in vitro models)
Effects on Vascular Endothelial Cells (e.g., Endothelium-dependent Relaxation, Cell Dysfunction)
In in vitro models using vascular tissues such as rat aorta and dog arteries, this compound has been shown to have a biphasic effect on vascular endothelial cells. researchgate.net Initially, it causes an endothelium-dependent relaxation. researchgate.net This effect is attributed to the activation of endothelial nitric oxide synthase and the subsequent production of nitric oxide. researchgate.net
However, prolonged exposure to this compound leads to endothelial cell dysfunction. researchgate.net This is characterized by a reduced capacity of the endothelial cells to mediate relaxation in response to other vasodilators like carbachol. researchgate.net At a concentration of 20 microM, this compound was observed to be completely inhibitory to this relaxation after a 30-minute incubation. researchgate.net This suggests that while this compound can initially stimulate endothelial cells to produce vasodilatory signals, it ultimately leads to a state of dysfunction, selectively damaging these cells. researchgate.net This potent and selective inhibitory effect on endothelial function points to its potential as a modulator of vascular activity. researchgate.net
| Phase of Exposure | Effect on Vascular Endothelial Cells | Mechanism |
| Initial | Endothelium-dependent relaxation | Activation of eNOS and NO production |
| Prolonged | Endothelial cell dysfunction, reduced relaxation response | Selective damage to endothelial cells |
Calcium Homeostasis Perturbations in Cells
This compound has been identified as a compound that significantly perturbs calcium homeostasis within cells. The maintenance of low intracellular calcium concentrations is crucial for normal cellular function, and disruptions to this balance can trigger various signaling cascades, including those leading to cell death. jcpjournal.org Research conducted on vascular endothelial cells has provided specific insights into how this compound affects intracellular calcium levels.
In studies using cultured bovine pulmonary artery endothelial cells, this compound was observed to induce distinct changes in cytosolic Ca2+ concentrations. When 100 μM of this compound was introduced to cells in a calcium-free environment, it caused a small, temporary increase in the cytosolic Ca2+ concentration. nih.gov The subsequent addition of 1 mM Ca2+ to the extracellular medium led to a sustained, non-saturating rise in intracellular Ca2+, which could be reversed by the addition of the chelating agent EGTA. nih.gov This suggests that this compound affects the permeability of the plasma membrane to calcium ions.
Observations at the single-cell level revealed that the elevation of cytosolic Ca2+ begins at the cell's periphery and moves inward toward the central region. nih.gov This spatial and temporal pattern of calcium increase corresponds with the functional effects of this compound observed in vascular tissues, such as the relaxation of precontracted arterial rings. nih.gov However, it is noteworthy that the cell death induced by this compound in these endothelial cells does not appear to be directly caused by these calcium-mediated mechanisms. nih.gov
Table 1: Effect of this compound on Cytosolic Calcium in Bovine Pulmonary Artery Endothelial Cells
| Experimental Condition | Observation | Implication | Reference |
|---|---|---|---|
| Addition of 100 μM this compound in Ca2+-free medium | Small, transient elevation of cytosolic Ca2+ | Release of Ca2+ from intracellular stores | nih.gov |
| Subsequent introduction of 1 mM external Ca2+ | Steady, non-saturating increase of cytosolic Ca2+ | Influx of extracellular Ca2+ across the plasma membrane | nih.gov |
| Addition of EGTA after Ca2+ influx | Cytosolic Ca2+ returns to basal level | Confirmation of extracellular source of sustained Ca2+ increase | nih.gov |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS)
While many antifungal and cytotoxic agents exert their effects through the induction of oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify them—the direct generation of ROS by this compound is not extensively documented in available scientific literature. nih.govfrontiersin.org Oxidative stress can lead to significant damage to cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death. researchgate.net
However, studies on this compound and its analogs have demonstrated the induction of cellular stress responses, particularly the activation of stress-related mitogen-activated protein kinases (MAPKs). In research involving a potent analog of this compound, termed PMC-A, on human colon cancer cells, the compound was found to activate both c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.gov These kinases are key components of signaling pathways that respond to a wide variety of cellular stresses. nih.govnih.gov
The activation of these stress-related kinases occurred alongside the induction of the intrinsic apoptotic pathway, which is dependent on mitochondrial function. nih.gov Mitochondria are a primary site of ROS production within the cell, and mitochondrial-dependent apoptosis is often linked with oxidative stress. mdpi.commdpi.com In the case of the this compound analog, the apoptotic process involved the activation of caspase-9 and caspase-3, and experiments showed that mitochondria play a central role in this cell death mechanism. nih.gov Although this points to a mechanism involving mitochondrial stress, a direct causal link to ROS production by this compound has not been explicitly established.
Table 2: Documented Cellular Stress Responses to a this compound Analog (PMC-A)
| Cellular Response | Target Cell Line | Key Finding | Potential Implication | Reference |
|---|---|---|---|---|
| MAP Kinase Activation | HCT116 (Human Colon Cancer) | Activation of stress-related kinases JNK and p38 | Induction of a cellular stress signaling cascade | nih.gov |
| Apoptosis Induction | HCT116 (Human Colon Cancer) | Triggers mitochondria-dependent apoptosis via caspase-9 and -3 | Engagement of the intrinsic cell death pathway | nih.gov |
Advanced Analytical and Spectroscopic Methodologies in Pramanicin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of Pramanicin, providing detailed insights into its carbon skeleton and the relative stereochemistry of its substituents.
One- and Two-Dimensional NMR for Structural Elucidation
The foundational structural work on this compound and its analogues has heavily relied on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been instrumental in establishing the connectivity of the molecule.
Detailed ¹H and ¹³C NMR data for this compound A, a closely related analogue, have been reported in the literature. These data provide a comprehensive map of the proton and carbon environments within the molecule.
Table 1: ¹H and ¹³C NMR Data for this compound A (Data sourced from studies on this compound A)
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2 | 175.2 | |
| 3 | 58.6 | 4.25 (d, 4.5) |
| 4 | 41.2 | 2.95 (m) |
| 5 | 71.8 | 4.51 (d, 2.5) |
| 6 | 130.5 | 5.89 (dd, 15.5, 6.0) |
| 7 | 134.2 | 6.45 (dd, 15.5, 10.0) |
| 8 | 129.8 | 5.75 (m) |
| 9 | 132.1 | 5.60 (m) |
| 10 | 32.7 | 2.10 (m) |
| 11 | 29.3 | 1.30 (m) |
| 12 | 29.5 | 1.25 (m) |
| 13 | 29.1 | 1.25 (m) |
| 14 | 22.5 | 1.25 (m) |
| 15 | 14.0 | 0.88 (t, 7.0) |
| 1' | 170.1 | |
| 2' | 20.9 | 2.05 (s) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Advanced NMR Techniques (e.g., DFT-NMR calculations for structural assignments)
To resolve ambiguities in complex structures like this compound, advanced NMR techniques are often employed. Density Functional Theory (DFT) calculations of NMR chemical shifts have become a powerful tool for the assignment of stereochemistry. By comparing the DFT-calculated NMR data for possible diastereomers with the experimental data, the most likely structure can be identified. This computational approach has been crucial in confirming the structural assignments of this compound and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry has been essential for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound. For this compound A, HRESIMS analysis has been used to confirm its elemental composition.
Table 2: HRESIMS Data for this compound A
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 352.2433 | 352.2431 | C₂₀H₃₄NO₄ |
| [M+Na]⁺ | 374.2253 | 374.2248 | C₂₀H₃₃NNaO₄ |
Electron Impact Mass Spectrometry (EIMS)
Electron Impact Mass Spectrometry (EIMS) is a harder ionization technique that causes fragmentation of the molecule. While potentially leading to the absence of a clear molecular ion peak, the resulting fragmentation pattern provides valuable structural information. Studies on the biosynthesis of this compound have utilized EIMS to analyze key intermediates and degradation products, helping to piece together its structural components.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light, providing crucial information about their absolute configuration.
The determination of the absolute stereochemistry of this compound has been a significant challenge, addressed through a combination of total synthesis and chiroptical methods. The absolute configuration of natural (-)-Pramanicin was ultimately established through the total synthesis of its enantiomer, (+)-Pramanicin.
For this compound A, a specific optical rotation value has been reported, which is a key characteristic of a chiral molecule.
Table 3: Optical Rotation Data for this compound A
| Compound | Specific Optical Rotation ([α]D²⁰) | Solvent |
| This compound A | -121 (c 0.1) | Methanol |
Furthermore, the absolute configuration of the γ-lactam core in this compound A and its analogues has been investigated using a combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and theoretical calculations, specifically Time-Dependent Density Functional Theory (TDDFT-ECD). This approach involves comparing the experimentally measured ECD spectrum with the spectra calculated for different possible stereoisomers, allowing for the assignment of the correct absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.
In the case of this compound A and its derivatives, ECD has been employed to establish the absolute configuration of the lactam core. The experimental ECD spectrum of a compound is compared with the theoretically calculated spectrum for a known absolute configuration. A good agreement between the experimental and calculated spectra allows for the confident assignment of the molecule's stereochemistry. This chiroptical technique is particularly valuable for complex molecules where traditional methods like X-ray crystallography may not be feasible or readily applicable.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a substance with the change in the wavelength of polarized light. ORD curves, particularly in the vicinity of an absorption band (the Cotton effect), provide valuable information about the stereochemistry of a molecule.
Theoretical Calculations (TDDFT-ECD, OR calculations) for Absolute Configuration
The determination of the absolute configuration of the lactam core in this compound A and its related compounds, such as the aplosporellins, has been decisively achieved through the use of theoretical calculations. orgsyn.org Specifically, Time-Dependent Density Functional Theory (TDDFT) has been employed to calculate the ECD spectra and optical rotation (OR) values for comparison with experimental data. orgsyn.org
The process involves first performing a conformational search for the molecule to identify the most stable conformers. Subsequently, the ECD spectra and OR values for these conformers are calculated using TDDFT. The calculated data for a specific enantiomer are then compared with the experimental ECD spectrum and the measured optical rotation. A strong correlation between the calculated and experimental data provides a reliable assignment of the absolute configuration. orgsyn.org For this compound A, this computational approach confirmed the (3S,4S,5S) configuration of the molecule. orgsyn.org This integrated approach of combining experimental chiroptical data with high-level theoretical calculations has become a standard and powerful tool in the stereochemical elucidation of novel natural products.
Chromatographic Techniques
The isolation and purification of this compound from complex fungal fermentation broths rely on a combination of modern chromatographic techniques. These methods are essential for separating the target compound from a multitude of other secondary metabolites.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification of this compound A and its analogues to a high degree of purity. Semi-preparative HPLC is particularly effective for isolating individual compounds from complex fractions obtained through initial chromatographic steps.
In the isolation of this compound A and related lactam derivatives from the endophytic fungus Aplosporella javeedii, a multi-step purification protocol was employed. rochester.edu After initial fractionation using other chromatographic methods, the subfractions containing this compound A were subjected to semi-preparative HPLC. A common approach involves using a reversed-phase column (e.g., RP-18) with a mobile phase consisting of a mixture of methanol (MeOH) or acetonitrile (MeCN) and water, often with a small amount of acid like formic acid (HCOOH) to improve peak shape and resolution. rochester.edu
For instance, the purification of related compounds involved gradients of MeCN and H₂O with 0.1% HCOOH, or isocratic systems such as MeOH-0.1% HCOOH in H₂O (60:40). rochester.edu The specific conditions are optimized to achieve the best separation of the target compounds.
| Parameter | Value |
| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Reversed-Phase (RP-18) |
| Mobile Phase Examples | - Methanol (MeOH) - 0.1% Formic Acid (HCOOH) in Water (H₂O) (60:40) - Acetonitrile (MeCN) - H₂O with 0.1% HCOOH (gradient) |
Flash Column Chromatography for Purification
Flash column chromatography is a rapid and efficient method for the initial purification and fractionation of crude extracts containing this compound. This technique utilizes a stationary phase, typically silica gel, packed in a column, and a solvent system (mobile phase) that is pushed through the column under moderate pressure. This allows for faster separations compared to traditional gravity column chromatography.
In the context of isolating secondary metabolites from fungi like Aplosporella javeedii, the crude extract is first subjected to vacuum liquid chromatography (VLC) or flash column chromatography over silica gel. rochester.edu A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc) or dichloromethane (CH₂Cl₂) and methanol (MeOH), is used to elute the compounds from the column. This initial step separates the complex mixture into several fractions based on the polarity of the constituent compounds. The fractions are then analyzed, typically by thin-layer chromatography (TLC), and those containing the compounds of interest, including this compound, are selected for further purification by methods such as HPLC.
| Parameter | Value |
| Technique | Flash Column Chromatography / Vacuum Liquid Chromatography (VLC) |
| Stationary Phase | Silica Gel |
| Mobile Phase Examples | - n-hexane - Ethyl Acetate (EtOAc) gradient - Dichloromethane (CH₂Cl₂) - Methanol (MeOH) gradient |
Theoretical and Computational Investigations of Pramanicin
Quantum Chemical Studies
Quantum chemical methods have been instrumental in understanding the fundamental properties of pramanicin at the electronic level. These calculations provide a basis for interpreting spectroscopic data and predicting the molecule's reactivity.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been a key tool in the structural elucidation of this compound and its analogues. For instance, in the characterization of this compound A, isolated from the endophytic fungus Aplosporella javeedii, DFT calculations were crucial. nih.govfrontiersin.org Geometry optimizations of conformers were performed at the B3LYP/6-31+G(d,p) level of theory, and further refinements were carried out using the ωB97X/TZVP functional with a Polarizable Continuum Model (PCM) to account for solvent effects. frontiersin.org
These calculations were essential for correlating experimental Nuclear Magnetic Resonance (NMR) data with the computed structure, a process known as DFT-NMR. nih.govfrontiersin.org Furthermore, Time-Dependent DFT (TDDFT) calculations were employed to simulate the Electronic Circular Dichroism (ECD) spectrum, which was instrumental in determining the absolute configuration of the lactam core of this compound derivatives. nih.govfrontiersin.orgresearchgate.net
While specific data tables for the electronic properties of the parent this compound are not extensively published, DFT studies on related heterocyclic systems provide a framework for the types of properties that can be analyzed. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions and reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Table 1: Representative DFT-Calculated Electronic Properties (Hypothetical for this compound) (Note: This table is illustrative, as specific published values for this compound were not found in the reviewed sources. It is based on typical values for similar organic molecules.)
| Property | Value | Significance |
| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for calculating molecular properties. While specific ab initio studies focused solely on this compound are not prominent in the literature, these methods are foundational to computational chemistry. ubbcluj.rotrygvehelgaker.nospbu.ru For instance, exploratory ab initio calculations at the Hartree-Fock (HF) level have been used in studies of reactions relevant to this compound's synthesis. frontiersin.org
These methods can be used to calculate a wide array of molecular properties with high accuracy, provided that a sufficiently large basis set and an adequate level of electron correlation are included. trygvehelgaker.nonih.gov Properties such as molecular geometry, vibrational frequencies, and thermochemical data can be determined.
Table 2: Examples of Molecular Properties Obtainable from Ab Initio Calculations (Note: This table is illustrative of the capabilities of the method.)
| Property | Method Example | Application to this compound |
| Optimized Geometry | Møller-Plesset perturbation theory (MP2) | Provides precise bond lengths and angles. |
| Vibrational Frequencies | Coupled Cluster (CCSD(T)) | Predicts infrared spectra for comparison with experimental data. |
| Relative Energies | Multi-configurational self-consistent field (MCSCF) | Determines the relative stability of different conformers or isomers. |
Molecular Modeling and Simulation
Molecular modeling and simulations extend computational analysis to the dynamic behavior of molecules and their interactions with their environment, providing insights that are not accessible from static quantum chemical calculations.
Conformational Analysis and Molecular Dynamics
The flexibility of this compound's side chain and the puckering of its five-membered lactam ring mean that it can exist in multiple conformations. Understanding this conformational landscape is crucial for explaining its biological activity. A conformational analysis of this compound A was performed using a mixed torsional/low-mode conformational search with the Merck Molecular Force Field (MMFF). nih.govfrontiersin.org This search helps to identify the low-energy conformers that are most likely to be populated at room temperature.
While detailed molecular dynamics (MD) simulations specifically for this compound were not found in the reviewed literature, MD is a powerful technique for exploring the conformational space and dynamic behavior of molecules over time. cresset-group.comnih.govresearchgate.netmdpi.commdpi.com Such simulations could reveal the preferred solution-phase conformations of this compound and the transitions between them, offering a deeper understanding of its structural dynamics.
Table 3: Results from Conformational Search of this compound A (Based on methodology described in cited literature nih.govfrontiersin.org.)
| Parameter | Details | Significance |
| Methodology | Mixed torsional/low-mode search | Efficiently samples the conformational space. |
| Force Field | MMFF | A force field suitable for a broad range of organic molecules. |
| Energy Window | 21 kJ/mol | Defines the energy range above the global minimum for which conformers are saved. |
| Output | A set of low-energy conformers | Provides geometries for further analysis, such as DFT calculations or docking studies. |
Ligand-Target Docking and Interaction Studies (if inferred from mechanism)
Although the precise molecular target of this compound is not definitively established, its biological activity, particularly its antifungal and cytotoxic effects, suggests that it interacts with specific biomolecules. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org
Docking studies have been performed on mimics of this compound to understand their mode of action. researchgate.net For example, derivatives have been docked into the active site of enzymes like the C171Q KasA complex, a fatty acid synthase, to explain their antifungal activity. researchgate.net These studies provide a hypothesis for how this compound itself might interact with biological targets. A typical docking study would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and calculate a binding energy to estimate the affinity of the ligand for the target.
Table 4: Illustrative Ligand-Target Docking Results (Note: This table is a hypothetical example for this compound, as specific data was not found. It is based on typical outputs from docking studies.)
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Enzyme Active Site | -8.5 | SER120, GLY121 | Hydrogen Bond |
| PHE250, LEU254 | Hydrophobic Interaction | ||
| ASN180 | Hydrogen Bond |
Computational Studies on Reaction Mechanisms
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are difficult to probe experimentally. In the context of this compound, computational studies have been applied to understand key steps in its total synthesis. For example, the Tamao oxidation, a critical step for introducing a hydroxyl group, has been investigated computationally to understand the role of additives like fluoride. nih.gov
Furthermore, the mechanisms of reactions involving the γ-lactam core, a central feature of this compound, have been studied. DFT calculations have been used to model proposed reaction pathways, such as the diastereospecific rearrangement of α,β-unsaturated γ-lactams, and to rationalize the observed stereochemical outcomes. trygvehelgaker.no Theoretical studies on the reaction between 3-pyrroline-2-one (B142641) derivatives and amines have also used DFT to map out the potential energy surface and identify the most favorable reaction pathways based on calculated activation energies. rasayanjournal.co.inresearchgate.net These studies, while not on this compound itself, contribute to a deeper understanding of the reactivity of its core structural motif.
Mechanistic Pathways of Synthetic Transformations
Computational studies, particularly using Density Functional Theory (DFT), have been employed to unravel the complex mechanisms involved in the synthesis of the γ-lactam (2-pyrrolidone) core of this compound and its derivatives. These investigations provide a molecular-level understanding of reaction feasibility, selectivity, and the influence of various reaction parameters.
One area of focus has been the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, which are structurally analogous to the this compound core. DFT calculations have been used to propose a detailed reaction mechanism for the reaction between a 3-pyrroline-2-one derivative and an aliphatic amine like methylamine. nih.gov By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathway. nih.gov These computational results have shown that the main product is formed via the pathway with the lowest activation energy (ΔG#), indicating that kinetic selectivity is more significant than thermodynamic selectivity in determining the reaction outcome. nih.gov Such studies have explored the reaction in both the gas phase and in solvent models, like ethanol (B145695), to better simulate experimental conditions. nih.gov
Furthermore, DFT has been used to study the tautomerism in related synthetic intermediates, such as substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. nih.gov Theoretical calculations can predict the relative stability of different tautomers and the energy barriers for their interconversion. nih.gov For instance, calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have shown that the energy difference between tautomers can be very small (e.g., 0.4 kcal·mol⁻¹ in an ethanol model), with a low potential barrier for transformation, explaining their dynamic equilibrium observed experimentally. nih.gov
These theoretical insights are crucial for optimizing reaction conditions. By understanding the mechanistic details and the factors controlling selectivity, chemists can better design synthetic routes to produce complex molecules like this compound with higher efficiency and stereocontrol.
Theoretical Analysis of Biosynthetic Steps
The biosynthesis of this compound has been established through isotopic labeling experiments to originate from a polyketide pathway, incorporating eight acetate (B1210297) units and a serine residue, which forms the γ-lactam ring. plos.org This process is believed to proceed through an acyl-tetramic acid intermediate. plos.org While direct and comprehensive computational studies on the specific enzymes in the this compound biosynthetic cluster are limited, theoretical analysis of analogous systems provides significant insight into the key chemical transformations.
The formation of the tetramic acid (pyrrolidine-2,4-dione) core is a critical step. The biosynthesis of these moieties in microorganisms typically involves hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. researchgate.net Theoretical studies on related 3-acyltetramic acids, such as tenuazonic acid, have utilized DFT to model the crucial C-acylation of the pyrrolidine-2,4-dione (B1332186) ring. nih.govresearchgate.net These studies investigate the reaction mechanism, the effect of solvents, and the role of Lewis acid mediators to understand the high activation barriers and optimize reaction conditions, which is analogous to the enzymatic control in biosynthesis. nih.govresearchgate.net Computational approaches have also been used to explore the tautomeric equilibria of 3-acyltetramic acids, which is fundamental to their chemical behavior. researchgate.netsouthampton.ac.uk
Furthermore, the cyclization of the polyketide chain is managed by specific PKS domains, often a product template (PT) domain that functions as an aldol (B89426) cyclase. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations on fungal PKS PT domains have elucidated the catalytic mechanism for regiospecific aldol cyclization and subsequent aromatization. researchgate.netresearchgate.net These studies reveal the roles of key active site residues, such as histidine and aspartate, in mediating proton transfer events (deprotonation and dehydration) that guide the folding and ring formation of the reactive polyketide intermediate. researchgate.netresearchgate.net Such computational models provide a detailed picture of how the enzyme environment controls the complex cyclization cascades, a process central to the formation of the this compound backbone.
Prediction of Spectroscopic Data and Properties
Computational methods are powerful tools for the prediction of spectroscopic data, which is invaluable for structure elucidation and, particularly, for the assignment of absolute stereochemistry in complex chiral molecules like this compound and its analogs.
In the study of newly isolated this compound-related compounds, such as the aplosporellins, computational calculations were essential for structural confirmation. plos.orgnih.govfrontiersin.org The process involves a combination of Density Functional Theory (DFT) for NMR chemical shift prediction (DFT-NMR) and Time-Dependent Density Functional Theory (TDDFT) for the calculation of Electronic Circular Dichroism (ECD) and Optical Rotation (OR) data. plos.orgnih.gov
The methodology for assigning absolute configuration typically proceeds as follows:
A conformational search of the candidate stereoisomers is performed using molecular mechanics (MMFF). nih.gov
The low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as ωB97X/TZVP with a solvent model (e.g., PCM for MeCN). nih.gov
NMR chemical shifts (¹H and ¹³C) are calculated for these optimized conformers and compared with experimental values. A close match helps to confirm the relative configuration. southampton.ac.uk
ECD and OR calculations are performed on the optimized conformers of each possible enantiomer. nih.gov
The resulting Boltzmann-weighted theoretical ECD spectrum is then compared to the experimental spectrum. nih.gov A match between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net
For example, in the structural elucidation of aplosporellin A, the calculated ECD spectrum for the (3R,4S,5S,7S) epimer was found to be similar to the experimental one, which, in conjunction with NMR and OR calculations, allowed for its definitive stereochemical assignment. nih.gov These computational techniques have become a standard and reliable approach in natural product chemistry for solving complex structural problems that are challenging to address by spectroscopic methods alone. researchgate.netresearchgate.net
| Computational Method | Level of Theory / Functional | Basis Set | Application in this compound Research | Reference(s) |
| DFT-NMR | mPW1PW91, B3LYP | 6-311+G(2d,p), 6-31+G(d,p) | Calculation of ¹H and ¹³C NMR chemical shifts to confirm relative configuration of this compound analogs. | southampton.ac.uk |
| TDDFT-ECD | B3LYP, ωB97X | TZVP | Calculation of Electronic Circular Dichroism spectra to determine the absolute configuration of the lactam core and other chiral centers by comparing with experimental spectra. | plos.orgnih.govresearchgate.net |
| OR Calculation | ωB97X | TZVP | Calculation of Specific Optical Rotation (SOR) to further support the assignment of absolute configuration. | nih.gov |
| Geometry Optimization | ωB97X, B3LYP | TZVP, 6-31+G(d,p) | Finding low-energy conformers of candidate stereoisomers for subsequent spectroscopic calculations. | nih.govsouthampton.ac.uk |
| Conformational Search | Molecular Mechanics | MMFF | Initial exploration of the conformational space of flexible molecules. | nih.gov |
Future Directions in Pramanicin Research
Exploration of Unexpressed Biosynthetic Potential in Fungal Strains
Fungal genomes contain a wealth of biosynthetic gene clusters (BGCs), many of which are not expressed under standard laboratory conditions and are thus termed "silent" or "cryptic". neu.edu Recent analyses of thousands of fungal genomes have revealed a vast, untapped biosynthetic potential, with estimates suggesting that less than 1% of gene cluster families (GCFs) can be mapped to known natural products. mdpi.com This hidden chemical diversity within Pramanicin-producing fungi and related species represents a significant opportunity for discovering novel this compound analogues or entirely new bioactive compounds. neu.edumdpi.com
Genome mining has become an essential strategy for identifying these silent BGCs. researchgate.net By using bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), researchers can analyze the genome of a this compound-producing fungus to locate uncharacterized BGCs. mdpi.comresearchgate.netnih.gov Once identified, several strategies can be employed to trigger the expression of these silent gene clusters. researchgate.net These methods include co-culturing the fungus with other microorganisms to induce chemical signaling, using epigenetic modifiers to alter chromatin structure and gene accessibility, and heterologously expressing the entire BGC in a more amenable host organism. researchgate.netnih.govnih.gov Such molecular-based approaches can unlock the production of previously unseen secondary metabolites, providing a new source of chemical entities for drug discovery. nih.gov
| Strategy | Description | Objective | Reference |
|---|---|---|---|
| Genome Mining | Utilizing bioinformatics tools (e.g., antiSMASH, PRISM) to analyze fungal genomes and identify putative secondary metabolite biosynthetic gene clusters (BGCs). | To discover novel, unexpressed BGCs with the potential to produce new natural products. | mdpi.comresearchgate.net |
| Heterologous Expression | Transferring a silent BGC from its native host into a well-characterized expression host (e.g., Aspergillus nidulans) to facilitate expression and product isolation. | To activate silent BGCs and produce the corresponding metabolite in a controlled system. | researchgate.netnih.govfrontiersin.org |
| Epigenetic Modification | Using chemical modifiers, such as histone deacetylase (HDAC) inhibitors, to alter chromatin state and induce transcription of silent BGCs. | To activate cryptic pathways by overcoming native gene repression. | nih.gov |
| Co-cultivation | Growing the producing fungus alongside other microbial species to trigger inter-species signaling, which can activate silent metabolic pathways. | To induce the production of cryptic metabolites through microbial interaction. | nih.gov |
Development of New Synthetic Strategies for Complex Analogues
While the modification of the this compound natural product is one route to new derivatives, the development of novel total synthesis and diversity-oriented synthesis strategies is critical for creating more complex and structurally diverse analogues. researchgate.netualberta.ca New synthetic routes allow access to analogues that are not achievable through simple chemical modification of the parent compound, enabling a more thorough exploration of the structure-activity relationship (SAR). rsc.org
Researchers have explored various synthetic approaches, such as using L-pyroglutamic acid as a chiral starting material to construct the core pyrrolidinone ring system. researchgate.netacs.org This strategy has led to the creation of libraries of mimics, including epoxyketones and epoxypyroglutaminols. acs.org Other advanced methods include 1,3-dipolar cycloaddition reactions to form key heterocyclic frameworks and metal-catalyzed coupling reactions to build combinatorial libraries of γ-lactones and γ-lactams. ualberta.caresearchgate.net The goal of these efforts is to identify "privileged" structural scaffolds—frameworks that can be readily optimized through a few chemical steps to accelerate the discovery of new antibiotic or anticancer chemotypes. acs.org
| Synthetic Approach | Description | Key Feature | Reference |
|---|---|---|---|
| Pyroglutamic Acid-Derived Synthesis | Utilizes pyroglutamate (B8496135) as a chiral precursor to construct the core lactam structure of this compound mimics. | Allows for efficient formation of libraries of epoxyketones and related structures. | researchgate.netacs.org |
| Diversity-Oriented Synthesis | Focuses on creating a wide range of structurally diverse molecules from a common core structure to build compound libraries for screening. | Facilitates broad exploration of structure-activity relationships (SAR). | ualberta.ca |
| 1,3-Dipolar Cycloaddition | A chemical reaction used to synthesize five-membered heterocycles, applicable to forming the isoxazolidine (B1194047) and γ-lactam frameworks found in some analogues. | Efficiently constructs key heterocyclic rings present in potential analogues. | researchgate.net |
| Tandem Aza-Payne/Hydroamination | A one-pot reaction sequence starting from stereo-defined aziridinols to create highly functionalized and densely substituted pyrrolidines. | Enables the assembly of complex pyrrolidine (B122466) scaffolds as advanced intermediates for natural product synthesis. | msu.edu |
Detailed Elucidation of Upstream and Downstream Signaling Pathways
This compound and its analogues induce apoptosis in cancer cells through complex signaling networks. nih.govplos.org Future research must focus on a more detailed elucidation of these pathways to fully understand its mechanism of action. Studies have shown that this compound activates mitogen-activated protein kinases (MAPKs), including c-jun N-terminal kinase (JNK) and p38, which act as pro-apoptotic signals. chemfaces.comsabanciuniv.eduresearchgate.net In contrast, the extracellular signal-regulated kinase (ERK 1/2) pathway appears to have a protective or pro-survival role, though this effect can be masked at high concentrations of the compound. chemfaces.comsabanciuniv.edu
The activation of JNK and p38 pathways occurs upstream of the mitochondria and leads to downstream events characteristic of the intrinsic apoptotic pathway. sabanciuniv.edu This includes the release of cytochrome c from the mitochondria into the cytosol, which in turn triggers the activation of initiator caspase-9 and effector caspase-3. plos.orgchemfaces.comsabanciuniv.edu Further investigation is needed to identify the direct upstream sensors that initiate this cascade upon exposure to this compound and to map the full network of protein-protein interactions. A deeper understanding of these signaling events will be crucial for designing more targeted and effective cancer therapies based on the this compound scaffold. sabanciuniv.edu
| Signaling Molecule/Family | Role in this compound-Induced Apoptosis | Observed Effect | Reference |
|---|---|---|---|
| JNK (c-jun N-terminal kinase) | Pro-apoptotic | Activated by this compound; acts upstream of mitochondria to promote cytochrome c release. | plos.orgchemfaces.comsabanciuniv.edu |
| p38 MAPK | Pro-apoptotic | Activated by this compound; pharmacological inhibition attenuates cell death. Key modulator of apoptosis. | nih.govplos.orgsabanciuniv.edu |
| ERK 1/2 | Pro-survival/Anti-apoptotic | Inhibition of this pathway potentiates apoptosis at lower this compound concentrations. | chemfaces.comsabanciuniv.edu |
| Cytochrome c | Apoptosis Mediator | Released from mitochondria into the cytosol following treatment. | chemfaces.comsabanciuniv.edu |
| Caspase-9 | Initiator Caspase | Activated following cytochrome c release, indicating intrinsic pathway activation. | plos.orgchemfaces.comsabanciuniv.edu |
| Caspase-3 | Effector Caspase | Activated downstream of caspase-9, leading to the execution of apoptosis. | plos.orgchemfaces.comsabanciuniv.edu |
Discovery of Novel Molecular Targets
While some biological activities of this compound have been described, the precise molecular targets often remain elusive. A key future direction is the identification of novel, specific molecular targets to explain its diverse effects, from antifungal to anticancer and antiangiogenic activities. nih.govmcmaster.ca For its antifungal action, serine palmitoyltransferase, an enzyme in the sphingolipid biosynthetic pathway, has been suggested as a target. nih.gov In mammalian cells, its effects on the vasculature have been linked to the induction of nitric oxide (NO)-mediated relaxation and an increase in cytosolic Ca2+ concentration in endothelial cells, though the direct protein target is unknown. chemfaces.commcmaster.ca
In cancer cells, studies on a this compound analogue (PMC-A) point to the modulation of Bcl-2 family proteins as a critical mechanism. nih.govplos.org PMC-A was shown to cause a transcriptional downregulation of the anti-apoptotic protein Bcl-2 while increasing levels of the pro-apoptotic protein Bim. nih.gov The resistance of Bax-deficient cells to PMC-A-induced apoptosis further solidifies the central role of the mitochondrial (intrinsic) pathway. plos.org Identifying the direct binding partners of this compound that initiate these downstream events is a critical next step. Uncovering these primary targets will not only clarify its mechanism of action but also aid in the rational design of more selective and potent analogues, potentially avoiding off-target effects and overcoming drug resistance. nih.govnih.gov
| Target/Pathway | Biological Context | Observed Effect of this compound/Analogues | Reference |
|---|---|---|---|
| Serine Palmitoyltransferase | Fungal Sphingolipid Biosynthesis | Inhibition of this enzyme is a proposed mechanism for antifungal activity. | nih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) Pathway | Vascular Relaxation | Induces endothelium-dependent relaxation that is reversible with an NO synthase inhibitor. | chemfaces.commcmaster.ca |
| Intracellular Calcium (Ca2+) Signaling | Endothelial Cell Function | Causes a transient increase in cytosolic Ca2+ concentration. | chemfaces.com |
| Bcl-2 Family Proteins (Bcl-2, Bim, Bax) | Cancer Cell Apoptosis | Downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bim and Bax. | nih.govplos.org |
| Fatty Acid Synthase | General Metabolism / Antifungal | Some analogues of related compounds target this pathway, suggesting a potential area for investigation. | researchgate.net |
Advanced Computational Modeling for Rational Design of Bioactive Compounds
The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and optimization of this compound-based therapeutics. e-jmi.orgfrontiersin.org These in silico approaches can significantly accelerate the drug development process by enabling the rational design of new bioactive compounds with improved efficacy and drug-like properties. niscpr.res.inresearchgate.net
Future research will increasingly rely on techniques such as virtual screening, where large databases of chemical compounds are computationally screened to identify molecules likely to interact with a specific biological target. e-jmi.org Molecular docking studies can then be used to predict the binding modes and affinities of these potential ligands within the target's active site, providing insights for structural optimization. niscpr.res.in Furthermore, AI and machine learning algorithms can build predictive models to assess various properties, including biological activity spectra (PASS), toxicity, and pharmacokinetics, before a compound is ever synthesized. e-jmi.orgfrontiersin.orgniscpr.res.in By applying these computational tools to the this compound scaffold, researchers can more efficiently design and prioritize complex analogues for synthesis, reducing the time and cost associated with traditional trial-and-error screening and enhancing the probability of developing a successful drug candidate. niscpr.res.in
| Computational Method | Application in this compound Research | Potential Outcome | Reference |
|---|---|---|---|
| Virtual Screening | Screening large chemical libraries against known or putative this compound targets (e.g., fungal enzymes, apoptosis-related proteins). | Identification of novel scaffolds or this compound analogues with high predicted binding affinity. | e-jmi.org |
| Molecular Docking | Analyzing the binding interactions between this compound analogues and their molecular targets at an atomic level. | Guiding structure-activity relationship (SAR) studies and the rational design of more potent inhibitors. | e-jmi.orgniscpr.res.in |
| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that correlate the chemical structure of this compound analogues with their biological activity. | Predicting the activity of new, unsynthesized analogues to prioritize synthetic efforts. | niscpr.res.in |
| AI/Machine Learning | Processing vast datasets to predict bioactivity, toxicity (e.g., OSIRIS), and mechanisms of action (e.g., PASS) for novel analogues. | Accelerating the drug discovery pipeline by rapidly screening and optimizing candidates in silico. | frontiersin.orgniscpr.res.in |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-target complex over time to assess stability and conformational changes. | Providing a deeper understanding of the binding mechanism and the stability of the drug-receptor interaction. | frontiersin.org |
Q & A
Basic: What experimental assays are recommended to evaluate Pramanicin's antifungal and cytotoxic mechanisms?
Methodological Answer:
- Antifungal Activity: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans) .
- Cytotoxicity: Employ MTT or XTT assays on human cell lines (e.g., colon cancer HT-29 cells) to quantify dose-dependent viability reduction .
- Mechanistic Probes: Western blotting for apoptotic markers (e.g., PARP1 cleavage in Ramos and Jurkat J16 cells) and flow cytometry for cell cycle analysis .
Basic: How is this compound's chemical structure linked to its bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Analytical Tools: Use NMR and mass spectrometry to confirm structural integrity in synthesized analogs .
Advanced: How should researchers design dose-response experiments to account for this compound's time-dependent effects?
Methodological Answer:
- Time-Course Design:
| Cell Line | Time (h) | PARP1 Expression (vs. Control) |
|---|---|---|
| Ramos | 8 | 3.2-fold increase |
| Jurkat J16 | 4 | Peak at 4.1-fold |
Advanced: How can researchers address contradictory findings in this compound's apoptotic signaling pathways?
Methodological Answer:
- Systematic Reconciliation:
- Statistical Rigor: Apply ANOVA with post-hoc tests to assess variability between replicates .
Advanced: What criteria should guide cell line selection for this compound studies?
Methodological Answer:
Advanced: How should researchers optimize Western blotting protocols for this compound-treated cells?
Methodological Answer:
- Protocol Steps:
Advanced: What statistical practices are critical for interpreting this compound's preclinical data?
Methodological Answer:
- Guidelines:
- Reproducibility: Follow NIH preclinical reporting standards, including sample size justification and randomization .
Advanced: How can in vitro findings for this compound be validated in ex vivo or in vivo models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
